2,2-difluoro-6-methylmorpholine hydrochloride 2,2-difluoro-6-methylmorpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2803845-99-8
VCID: VC11623572
InChI: InChI=1S/C5H9F2NO.ClH/c1-4-2-8-3-5(6,7)9-4;/h4,8H,2-3H2,1H3;1H
SMILES:
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol

2,2-difluoro-6-methylmorpholine hydrochloride

CAS No.: 2803845-99-8

Cat. No.: VC11623572

Molecular Formula: C5H10ClF2NO

Molecular Weight: 173.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2,2-difluoro-6-methylmorpholine hydrochloride - 2803845-99-8

Specification

CAS No. 2803845-99-8
Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
IUPAC Name 2,2-difluoro-6-methylmorpholine;hydrochloride
Standard InChI InChI=1S/C5H9F2NO.ClH/c1-4-2-8-3-5(6,7)9-4;/h4,8H,2-3H2,1H3;1H
Standard InChI Key UMGYRGKMAVKMQX-UHFFFAOYSA-N
Canonical SMILES CC1CNCC(O1)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

2,2-Difluoro-6-methylmorpholine hydrochloride (C₆H₁₂ClF₂NO) is the hydrochloride salt of 2,2-difluoro-6-methylmorpholine, a saturated six-membered heterocycle containing one nitrogen and one oxygen atom. The base compound, 2,2-difluoro-6-methylmorpholine, has a molecular weight of 137.13 g/mol , while the hydrochloride derivative increases this to approximately 173.59 g/mol due to the addition of HCl.

Molecular Geometry and Stereoelectronic Effects

The morpholine ring adopts a chair conformation, with fluorine atoms occupying equatorial positions to minimize steric hindrance. The electronegativity of fluorine induces significant polarization in the C–F bonds, enhancing the compound’s stability against metabolic degradation . The methyl group at the 6-position introduces steric bulk, potentially influencing intermolecular interactions in catalytic or biological systems.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular Formula (Base)C₅H₉F₂NO
Molecular Weight (Base)137.13 g/mol
SMILES (Base)CC1CNCC(O1)(F)F
InChIKey (Base)YUOSOWVISYRSAI-UHFFFAOYSA-N

Synthesis and Functionalization Strategies

While no direct synthesis of 2,2-difluoro-6-methylmorpholine hydrochloride has been documented, analogous pathways for fluorinated morpholines suggest feasible routes.

Hypothetical Synthetic Pathways

  • Ring-Closing Alkylation: Reacting 2-chloro-1,1-difluoroethane with N-methyl-2-aminoethanol under basic conditions could yield the morpholine core. Subsequent HCl treatment would generate the hydrochloride salt .

  • Fluorination of Morpholine Precursors: Treating 6-methylmorpholine-2-one with a fluorinating agent like diethylaminosulfur trifluoride (DAST) could introduce fluorine atoms at the 2-position, followed by acidification .

Table 2: Comparative Analysis of Fluorination Reagents

ReagentSelectivity for C–F Bond FormationTypical YieldReference
DASTHigh60–75%
SF₄Moderate40–55%

Physicochemical Properties and Stability

The hydrochloride salt’s ionic nature enhances water solubility compared to the free base. Experimental data for the hydrochloride remain scarce, but predictions using Abraham solvation parameters estimate a logP of 0.8 ± 0.3, indicating moderate lipophilicity. The compound’s stability under acidic conditions is likely superior to non-fluorinated analogs due to the C–F bond’s resistance to hydrolysis .

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